Glycérophosphate de magnésium

Vue d'ensemble

Description

Magnesium glycerophosphate is a magnesium salt of glycerophosphoric acid. It is a white, odorless, amorphous powder with a somewhat bitter taste and sparing water solubility. This compound is commonly used as a dietary supplement to address magnesium deficiencies and is known for its high bioavailability and tolerability . Magnesium is an essential mineral involved in over 300 metabolic reactions in the human body, including energy production, protein synthesis, and muscle and nerve function .

Applications De Recherche Scientifique

Magnesium glycerophosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a source of magnesium in research studies.

Biology: Magnesium glycerophosphate is used in studies related to cellular metabolism, enzyme function, and ion transport.

Mécanisme D'action

Target of Action

Magnesium glycerophosphate is a form of magnesium, an essential mineral for the human body. Magnesium is involved in numerous metabolic processes, playing a crucial role in the physiological function of the brain, heart, and skeletal muscle . It serves as a cofactor for more than 300 enzymatic reactions, regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Mode of Action

Magnesium glycerophosphate interacts with its targets by participating in the regulation of various vital body functions. It is involved in the activation of hundreds of enzymatic processes that regulate diverse biochemical reactions, including the production of adenosine triphosphate (ATP), the “energy currency” of the body .

Biochemical Pathways

Magnesium is a key player in several biochemical pathways. It links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules, such as enzymes and DNA/RNA . Magnesium-dependent chemical reactions are required for metabolizing carbohydrates and fats in the production of ATP . Furthermore, magnesium is required for the synthesis of nucleic acids, proteins, carbohydrates, lipids, and the antioxidant glutathione .

Pharmacokinetics

Despite the beneficial effects of magnesium supplementation, little is known about the pharmacokinetics of different magnesium formulations . Magnesium glycerophosphate is a novel form of magnesium that can help in the production of ATP and is readily absorbed . The extent of absorption depends on the body’s magnesium status, with increased absorption in case of magnesium deficiency .

Result of Action

The primary result of magnesium glycerophosphate’s action is the production of ATP, which provides energy for various cellular processes . Moreover, maintaining healthy levels of magnesium can prevent and treat magnesium deficiencies , which can lead to changes in biochemical pathways and increase the risk of illness, particularly chronic degenerative diseases .

Action Environment

The action, efficacy, and stability of magnesium glycerophosphate can be influenced by various environmental factors. For instance, the bioavailability of magnesium can be affected by the individual’s diet, with low dietary intake of magnesium leading to deficiency . Furthermore, the body’s magnesium status can influence the absorption of magnesium glycerophosphate, with increased absorption in case of magnesium deficiency .

Analyse Biochimique

Biochemical Properties

Magnesium glycerophosphate plays a crucial role in biochemical reactions. It is involved in the production of ATP , a fundamental molecule for energy transfer within cells. It interacts with enzymes, proteins, and other biomolecules, contributing to the stability of RNA, DNA, and proteins .

Cellular Effects

Magnesium glycerophosphate has significant effects on various types of cells and cellular processes. It influences cell function by participating in enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It also plays a role in the regulation of inflammation and immune response to infectious agents and malignancies .

Molecular Mechanism

At the molecular level, magnesium glycerophosphate exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a cofactor for C’3 convertase and immunoglobulin synthesis . It also influences the expression of core-binding factor α-1 (Cbfα1) and alkaline phosphatase (ALP), which are associated with vascular calcification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium glycerophosphate can change over time. It has been observed that higher magnesium levels prevent β-glycerophosphate-induced calcification in rat aortic vascular smooth muscle cells . This suggests that magnesium glycerophosphate may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of magnesium glycerophosphate can vary with different dosages in animal models. For instance, treatment with magnesium glycerophosphate was associated with a significant decrease in ventricular ectopy (i.e., irregular heart rhythm) in a study .

Metabolic Pathways

Magnesium glycerophosphate is involved in several metabolic pathways. It plays a pivotal role in energy metabolism and the synthesis of phospholipids . It also influences metabolic flux and metabolite levels .

Subcellular Localization

It is known that magnesium, an essential component of magnesium glycerophosphate, is the second most abundant cation in cells and the fourth most abundant cation in living organisms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium glycerophosphate can be synthesized by reacting glycerophosphoric acid with a magnesium salt, such as magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous solution, where the glycerophosphoric acid and magnesium salt are combined and stirred until the reaction is complete. The resulting solution is then evaporated to obtain the magnesium glycerophosphate in solid form .

Industrial Production Methods: In industrial settings, magnesium glycerophosphate is produced by combining glycerophosphoric acid with magnesium carbonate or magnesium hydroxide in a controlled environment. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium glycerophosphate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, magnesium glycerophosphate can hydrolyze to form glycerol and phosphoric acid.

Complexation: It can form complexes with other ions and molecules, which can affect its solubility and bioavailability.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.

Complexation: Various metal ions and organic molecules can act as reagents, and the reaction conditions depend on the specific complex being formed.

Major Products:

Hydrolysis: Glycerol and phosphoric acid.

Complexation: Various metal-glycerophosphate complexes.

Comparaison Avec Des Composés Similaires

Magnesium glycerophosphate is unique compared to other magnesium compounds due to its high bioavailability and tolerability. Some similar compounds include:

Magnesium oxide: Known for its high magnesium content but lower bioavailability and potential gastrointestinal side effects.

Magnesium citrate: Highly bioavailable and commonly used for its laxative effects.

Magnesium glycinate: Well-tolerated and often used for its calming effects and minimal gastrointestinal side effects.

Magnesium sulfate: Used for its muscle relaxant properties and in the treatment of eclampsia.

Magnesium glycerophosphate stands out due to its balanced combination of high bioavailability, minimal side effects, and additional benefits from the glycerophosphate component .

Propriétés

Numéro CAS |

927-20-8 |

|---|---|

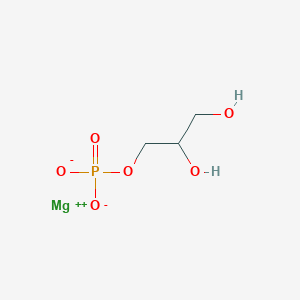

Formule moléculaire |

C3H9MgO6P |

Poids moléculaire |

196.38 g/mol |

Nom IUPAC |

magnesium;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

Clé InChI |

JWMUBDROCTYZKE-UHFFFAOYSA-N |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Mg+2] |

SMILES canonique |

C(C(COP(=O)(O)O)O)O.[Mg] |

Apparence |

White to off-white powder |

Key on ui other cas no. |

927-20-8 |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

57-03-4 (Parent) |

Synonymes |

Glycerol-1-phosphate magnesium salt; rac-Glycero-3-phosphate magnesium salt; DL-α-Glycerol phosphate MagnesiuM salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is magnesium glycerophosphate and what is its primary use in research?

A1: Magnesium glycerophosphate is a compound combining magnesium with glycerophosphate. While often studied for potential benefits as a magnesium supplement [, , , ], it's also gaining attention in bone tissue engineering. Research explores its use in bone regeneration applications, particularly within injectable hydrogels [, , , ].

Q2: How is magnesium glycerophosphate incorporated into hydrogels for bone regeneration?

A2: Magnesium glycerophosphate is often used to partially or fully replace sodium beta-glycerophosphate (Na-β-GP) in chitosan-based hydrogels [, , ]. This substitution aims to improve the hydrogel's suitability for bone regeneration by leveraging the potential of magnesium to enhance cell adhesion and proliferation [, ].

Q3: What is the role of alkaline phosphatase in magnesium glycerophosphate-containing hydrogels?

A3: Alkaline phosphatase (ALP) is a key enzyme for mineralizing these hydrogels [, , , ]. When incorporated into the hydrogel, ALP induces the formation of calcium phosphate (CaP) and/or magnesium phosphate (MgP) within the hydrogel matrix, mimicking the natural bone mineralization process [, , ].

Q4: Does the presence of magnesium glycerophosphate affect the mineralization process in these hydrogels?

A4: Research suggests that while calcium phosphate formation is generally favored, the presence of magnesium glycerophosphate does influence the mineral composition and morphology [, ]. Studies observed smaller mineral deposits in hydrogels mineralized with both calcium and magnesium glycerophosphate compared to those mineralized with calcium glycerophosphate alone [].

Q5: How does the inclusion of magnesium glycerophosphate impact the mechanical properties of the hydrogels?

A5: The presence and concentration of magnesium glycerophosphate can significantly impact the mechanical properties of the resulting hydrogels. Studies have shown that hydrogels mineralized solely with magnesium glycerophosphate exhibit significantly higher Young's moduli compared to those mineralized with varying ratios of calcium and magnesium glycerophosphate [].

Q6: Are there any observed cellular effects from incorporating magnesium glycerophosphate into these hydrogels?

A6: Research suggests that the inclusion of magnesium glycerophosphate can benefit cell behavior. Studies show enhanced attachment and proliferation of osteoblast-like cells in hydrogels containing magnesium compared to those without [, ]. This positive effect is attributed to magnesium's stimulatory influence on cell activity [].

Q7: Beyond bone regeneration, what other applications is magnesium glycerophosphate being investigated for?

A7: Magnesium glycerophosphate is also being explored for its potential in oral health applications [, , ]. Formulations incorporating magnesium glycerophosphate are being studied for their potential to prevent caries and periodontal disease [, , ].

Q8: What are the proposed mechanisms behind magnesium glycerophosphate's potential benefit in oral health?

A8: Formulations containing magnesium glycerophosphate are suggested to have a remineralizing effect on teeth, potentially strengthening enamel [, , ]. Additionally, magnesium chloride and magnesium glycerophosphate are believed to contribute to anti-inflammatory action, potentially benefiting periodontal health [, , ].

Q9: Is there any evidence of magnesium glycerophosphate's bioavailability and efficacy as a magnesium supplement?

A9: Research comparing different magnesium salts suggests that magnesium glycerophosphate, along with magnesium bisglycinate, exhibits higher in vitro bioavailability compared to inorganic magnesium salts []. This higher bioavailability is linked to the solubility of the formulated supplement, with poor solubility leading to poor dissolution and consequently, lower bioaccessibility [].

Q10: Are there any known limitations or challenges associated with magnesium glycerophosphate use?

A11: One case report highlighted a situation where a patient with malabsorption and hypomagnesemia did not respond to oral magnesium glycerophosphate but showed improvement with magnesium oxide supplementation []. This case highlights the potential influence of individual factors and underlying conditions on the efficacy of different magnesium salts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.